3-Vinylphenylethylamine

Description

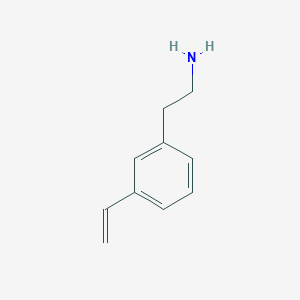

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

2-(3-ethenylphenyl)ethanamine |

InChI |

InChI=1S/C10H13N/c1-2-9-4-3-5-10(8-9)6-7-11/h2-5,8H,1,6-7,11H2 |

InChI Key |

KOYRSFAGDDMDTH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC(=C1)CCN |

Origin of Product |

United States |

Chemical Reactivity and Post Polymerization Modification:the Primary Amine Serves As a Reactive Handle for Post Polymerization Modification. This Allows for the Grafting of Other Molecules, Such As Fluorescent Dyes, Biocompatible Polymers E.g., Peg , or Cross Linking Agents, Onto the Polymer Backbone. This Versatility Enables the Creation of Complex, Multi Functional Materials from a Simpler Copolymer Precursor.

Table 2: Comparative Projection of Properties: Polystyrene vs. Poly(styrene-co-3-vinylphenylethylamine)

| Property | Polystyrene (PS) Homopolymer | Poly(styrene-co-3-vinylphenylethylamine) Copolymer | Rationale for Change |

| Water Solubility | Insoluble at all pH values | Insoluble at high pH; Soluble or swells at low pH | Protonation of the amine groups at low pH renders the polymer hydrophilic. |

| pH-Responsiveness | None | High | The amine functionality acts as a pH-switch. |

| Glass Transition Temp. (Tg) | ~100 °C | Expected to be >100 °C | Increased intermolecular forces (hydrogen bonding) from the amine groups restrict chain mobility. |

| Adhesion to Polar Surfaces | Low | Moderate to High | Amine groups can form hydrogen bonds and electrostatic interactions with polar substrates. |

| Chemical Functionality | Chemically inert (aromatic ring) | Reactive (primary amine) | The amine group provides a site for a wide range of chemical conjugation reactions. |

By strategically varying the percentage of 3-vinylphenylethylamine in the copolymer, a fine-tuning of these properties can be achieved, enabling the design of materials optimized for specific applications ranging from biomedical devices to advanced coatings and sensors.

Polymer Chemistry and Materials Science Contributions

Polymerization Studies of Vinylphenylethylamine Monomers

Understanding the polymerization kinetics and behavior of vinylphenylethylamine is crucial for controlling the structure and properties of the resulting polymers. Studies have encompassed various polymerization techniques, from traditional free-radical methods to more advanced controlled polymerization processes.

While specific monomer reactivity ratios for the radical copolymerization of 3-vinylphenylethylamine and styrene (B11656) are not extensively documented in readily available literature, the principles of such reactions are well-established. The kinetics are influenced by the inherent reactivity and electronic properties of both the monomers and the propagating radical species at the end of the polymer chain. cmu.edu For many styrene derivatives, copolymerization with styrene results in reactivity ratios that lead to the formation of random copolymers, as the structural similarities result in comparable reaction rates. researchgate.net The precise composition and sequence distribution of the resulting copolymer would depend on the feed ratio of the two monomers and their specific, empirically determined reactivity ratios under given reaction conditions. cmu.edu

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). uni-bayreuth.de This method has been successfully applied to derivatives of vinylphenylethylamine. In studies on the anionic polymerization of N,N-dimethyl-4-vinylphenethylamine in tetrahydrofuran (B95107) (THF) at -78°C, the choice of initiator was found to be critical. acs.org

When butyllithium (B86547) (BuLi) was used as the initiator, the polymerization reached 100% monomer conversion. However, the resulting poly(N,N-dimethyl-4-vinylphenethylamine) exhibited a broader molecular weight distribution, with a polydispersity index (‾Mw/‾Mn) greater than 1.20. In contrast, using initiators such as cumyl potassium or cumyl cesium under the same conditions yielded polymers with narrow molecular weight distributions, demonstrating a higher degree of control over the polymerization process. acs.org This control is characteristic of a living polymerization, where chain termination and transfer reactions are significantly suppressed. uni-bayreuth.de

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, have become indispensable for designing complex polymer architectures. sigmaaldrich.comnih.gov These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and advanced structures like block copolymers. sigmaaldrich.comresearchgate.net

While specific reports detailing the ATRP or RAFT polymerization of this compound are sparse, the versatility of these techniques makes them highly suitable for such monomers. tcichemicals.com Both ATRP and RAFT are well-documented for their effectiveness with a wide array of vinyl monomers, including styrenic derivatives, under various reaction conditions. nih.govtcichemicals.com The application of these methods would enable the synthesis of well-defined homopolymers of vinylphenylethylamine or its incorporation into block copolymers and other advanced architectures, providing precise control over the final material's properties. researchgate.netrsc.org For instance, RAFT polymerization, which operates through a degenerative chain-transfer mechanism, is known for its tolerance to a wide range of functional groups, making it a promising route for polymerizing functional monomers like vinylphenylethylamine. ethz.ch

Design and Synthesis of Advanced Polymeric Materials

The functional amine group of vinylphenylethylamine makes it an attractive building block for advanced materials, particularly block copolymers that can self-assemble or respond to external stimuli.

Block copolymers composed of distinct polymer segments can microphase-separate to form ordered nanostructures. sci-hub.se A well-defined diblock copolymer, poly(N,N-dimethyl-4-vinylphenethylamine-block-styrene) [P(PTA-b-St)], has been successfully synthesized using living anionic polymerization. sci-hub.se The process involves the sequential addition of monomers to the reaction, initiated in THF at -78°C. sci-hub.se

This "grafting-from" approach ensures that the second block grows from the end of the first, resulting in a linear chain with two distinct segments. The polymerization proceeds to 100% conversion, yielding a block copolymer with a sharp peak in its gel permeation chromatography (GPC) elution curve, indicative of a uniform polymer population. sci-hub.se The resulting materials exhibit low polydispersity, a hallmark of a well-controlled, living polymerization process. sci-hub.se

| First Monomer | Second Monomer | Kinetic Molecular Weight (Mk) | Number-Average Molecular Weight (Mn) | Polydispersity Index (Mw/Mn) | Polystyrene Content (w/w%) |

|---|---|---|---|---|---|

| N,N-dimethyl-4-vinylphenethylamine | Styrene | 4.6 x 10⁴ | 3.9 x 10⁴ | 1.07 | 53% |

The tertiary amine functionality within the poly(N,N-dimethyl-4-vinylphenethylamine) block serves as a reactive handle for post-polymerization modification. This has been exploited to create novel photo-responsive materials. mdpi.com One of the earliest examples of a photo-responsive block copolymer was developed by modifying a P(PTA-b-St) copolymer. mdpi.com

In this work, the cross-linking agent p,p'-bis(chloromethyl)azobenzene was attached to the tertiary amine groups of the PTA block via quaternization. sci-hub.se The incorporated azobenzene (B91143) units act as photo-switches. When films of this cross-linked block copolymer were irradiated with UV light (300 nm < λ < 380 nm), the azobenzene groups underwent a reversible photoisomerization from the stable trans form to the cis form. sci-hub.semdpi.com This structural change at the molecular level alters the material's properties, and the process can be reversed using visible light or heat. This ability to control polymer conformation with light is fundamental to the development of smart materials for applications in optical data storage, sensors, and controlled-release systems. sci-hub.senih.gov

Micellization Behavior and Self-Assembly of Vinylphenylethylamine-Containing Polymers

The incorporation of this compound into polymer structures, particularly in block copolymers, is expected to impart significant stimuli-responsive behavior, leading to sophisticated self-assembly in aqueous environments. While direct experimental studies on polymers consisting solely of this compound are limited in publicly accessible literature, their behavior can be scientifically projected based on the well-documented properties of analogous amine-containing styrenic and acrylic polymers.

The primary amine group of the vinylphenylethylamine unit is a pH-sensitive functionality. In acidic conditions (low pH), the amine group becomes protonated (-NH3+), rendering the polymer segment hydrophilic and soluble in water. Conversely, in neutral or basic conditions (higher pH), the amine group is deprotonated (-NH2), making the polymer segment significantly more hydrophobic. This pH-dependent transition between a hydrophilic and a hydrophobic state is the fundamental driver for the self-assembly of block copolymers containing this monomer.

When a poly(this compound) (PVPEA) block is combined with a permanently hydrophobic block, such as polystyrene (PS), the resulting PVPEA-b-PS diblock copolymer will behave as a pH-responsive amphiphile.

At high pH (e.g., pH > 8): The PVPEA block is neutral and hydrophobic. In an aqueous solution, the copolymer is largely insoluble and may form large, ill-defined aggregates.

At low pH (e.g., pH < 6): The PVPEA block becomes protonated and hydrophilic. This induces the copolymer to self-assemble into core-shell micelles. The hydrophobic PS block will form the core of the micelle to minimize its contact with water, while the now-hydrophilic, charged PVPEA block will form the outer corona, stabilizing the structure in the aqueous medium.

This behavior is analogous to that of "schizophrenic" diblock copolymers, which can form micelles with inverted structures depending on the environmental trigger. nih.govacs.org For instance, if PVPEA were paired with a hydrophilic, non-ionic block like poly(ethylene glycol) (PEG), the micellar structure would invert in response to pH. At low pH, the soluble PVPEA and PEG would not drive strong micellization, but at high pH, the now-hydrophobic PVPEA block would form the micellar core, with the PEG block forming the stabilizing corona.

The critical micelle concentration (CMC), micelle size (hydrodynamic radius, Rh), and aggregation number are all expected to be highly dependent on pH, ionic strength, and polymer block length.

Table 1: Projected pH-Dependent Properties of a Hypothetical Poly(this compound)-b-polystyrene (PVPEA-b-PS) Copolymer in Aqueous Solution

| Property | Condition (pH < 6) | Condition (pH > 8) | Rationale |

| PVPEA Block State | Hydrophilic (Protonated, -NH3+) | Hydrophobic (Deprotonated, -NH2) | The primary amine group's pKa dictates its protonation state and resulting water solubility. |

| Self-Assembled Structure | Core-Shell Micelles (PS Core, PVPEA Corona) | Precipitates or large, undefined aggregates | At low pH, the amphiphilic nature drives micellization. At high pH, both blocks are hydrophobic, leading to precipitation. |

| Hydrodynamic Radius (Rh) | Expected to be in the range of 20-100 nm | Not applicable (macroscopic precipitation) | The size is determined by the balance of forces between the core-forming and corona-forming blocks. |

| Critical Micelle Conc. (CMC) | A defined, measurable value | Not applicable | Micellization occurs above a specific concentration when the polymer is amphiphilic. |

This pH-responsive micellization offers potential applications in areas such as controlled drug delivery, where a therapeutic agent could be encapsulated within the hydrophobic core and released in response to the lower pH environment of specific tissues, such as tumors or endosomes.

Tailoring Polymer Properties through Vinylphenylethylamine Integration

The integration of this compound as a comonomer provides a powerful tool for tailoring the physicochemical properties of polymers, transforming them into "smart" materials that respond to their environment. acs.org By copolymerizing this functional monomer with non-responsive monomers like styrene, a range of properties can be precisely controlled.

Advanced Analytical Characterization in Academic Research

Spectroscopic Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 3-Vinylphenylethylamine. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would be acquired.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the downfield region (typically δ 7.0-7.5 ppm). The protons of the vinyl group would exhibit characteristic signals, including a doublet of doublets for the proton attached to the same carbon as the phenyl ring and two distinct signals for the terminal vinyl protons. The ethylamine (B1201723) side chain protons would appear as two triplets in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the this compound molecule. The number of signals would confirm the presence of all carbon atoms. The chemical shifts of the aromatic carbons, the vinyl carbons, and the aliphatic carbons of the ethylamine chain would provide further evidence for the compound's structure.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.20-7.40 (m, 4H) | Aromatic-H | 140.2 | Ar-C (quaternary) |

| 6.70 (dd, 1H) | Vinyl-H (CH=CH₂) | 138.5 | Ar-C (quaternary) |

| 5.75 (d, 1H) | Vinyl-H (trans to Ar) | 136.8 | Vinyl-CH |

| 5.25 (d, 1H) | Vinyl-H (cis to Ar) | 128.9 | Ar-CH |

| 2.90 (t, 2H) | -CH₂-N | 127.5 | Ar-CH |

| 2.75 (t, 2H) | Ar-CH₂- | 126.3 | Ar-CH |

| 1.50 (br s, 2H) | -NH₂ | 125.8 | Ar-CH |

| 114.1 | Vinyl-CH₂ | ||

| 42.5 | -CH₂-N | ||

| 38.7 | Ar-CH₂- |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for phenylethylamines involve cleavage of the bond between the alpha and beta carbons of the side chain, leading to the formation of a stable tropylium (B1234903) ion or a benzyl (B1604629) cation.

Expected Mass Spectrometry Fragmentation for this compound:

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| 147 | [M]⁺ (Molecular Ion) |

| 117 | [M - CH₂NH₂]⁺ |

| 115 | [C₉H₇]⁺ (indenyl cation) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Note: This table represents expected fragmentation patterns based on the general behavior of phenylethylamines and is for illustrative purposes.

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC, HPLC, GPC)

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. A capillary column with a nonpolar or medium-polarity stationary phase is typically used. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. For purity assessment, the area percentage of the main peak in the chromatogram is calculated.

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of this compound. Reversed-phase HPLC with a C18 or C8 column is a common choice. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape. A UV detector set at a wavelength where the aromatic ring absorbs (around 254 nm) is commonly employed.

Gel Permeation Chromatography (GPC) is generally used for the analysis of polymers and is less commonly applied to small molecules like this compound unless there is a need to separate it from high molecular weight impurities.

Application of Advanced Derivatization Techniques for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can be employed to enhance its volatility for GC analysis, improve its chromatographic behavior, and increase the sensitivity of detection.

As a primary amine, the amino group of this compound is the primary site for derivatization. Common derivatization reactions for primary amines include:

Acylation: Reaction with acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) produces stable, volatile derivatives that are readily analyzed by GC with electron capture detection (ECD) for high sensitivity.

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amine group with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. This increases the volatility and thermal stability of the molecule.

Reaction with Chloroformates: Reagents such as isobutyl chloroformate can react with the primary amine to form a carbamate (B1207046) derivative, which can improve chromatographic performance.

The choice of derivatization reagent depends on the specific analytical goal, such as improving volatility, enhancing detector response, or enabling chiral separation. For instance, using a chiral derivatizing agent would allow for the separation and quantification of the enantiomers of this compound if it were a chiral compound.

Theoretical and Computational Studies

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the intricate details of reaction mechanisms. For 3-Vinylphenylethylamine, these calculations can illuminate the pathways of reactions involving both the vinyl group and the phenylethylamine moiety.

Detailed computational studies on analogous molecules, such as styrene (B11656), provide a foundational understanding of the reactivity of the vinyl group. acs.org These studies often map out the potential energy surfaces for various reactions, identifying transition states and intermediates. For instance, in the context of electrophilic addition to the vinyl group of this compound, DFT calculations can predict the relative stability of the possible carbocation intermediates. The presence of the ethylamine (B1201723) group at the meta position is expected to have a modest electronic influence on the vinyl group, which can be quantified through computational analysis of the electron density distribution.

Furthermore, quantum chemical calculations can be employed to investigate pericyclic reactions, such as Diels-Alder reactions, where this compound could act as the dienophile. Computational models can predict the activation energies and stereochemical outcomes of such reactions, providing valuable guidance for synthetic applications.

Illustrative Data Table: Calculated Activation Energies for Electrophilic Addition

Below is a representative table showcasing hypothetical activation energies for the electrophilic addition of a generic electrophile (E+) to the vinyl group of this compound, as might be determined by DFT calculations. These values are for illustrative purposes and would be expected to vary depending on the specific electrophile and computational method.

| Reaction Pathway | Intermediate Stability | Calculated Activation Energy (kcal/mol) |

| Markovnikov Addition | More Stable Carbocation | 15.2 |

| Anti-Markovnikov Addition | Less Stable Carbocation | 25.8 |

Molecular Modeling of Reactivity and Selectivity in Vinylphenylethylamine Systems

Molecular modeling encompasses a range of computational techniques used to study the structure, dynamics, and reactivity of molecules. In the case of this compound, molecular modeling can provide significant insights into how the molecule's conformation and electronic structure influence its chemical behavior.

The reactivity of the vinyl group is a key feature of this compound. Molecular modeling can be used to calculate various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these frontier orbitals are crucial in determining the molecule's susceptibility to attack by electrophiles or nucleophiles. For instance, the ethylamine substituent, being a weak activating group, is expected to slightly raise the energy of the HOMO, potentially increasing the reactivity of the vinyl group towards electrophiles compared to unsubstituted styrene.

Selectivity in reactions involving this compound can also be rationalized through molecular modeling. For example, in hydroboration-oxidation reactions, the regioselectivity (Markovnikov vs. anti-Markovnikov) is governed by both steric and electronic factors. acs.org Molecular models can quantify the steric hindrance around the vinyl group and map the electrostatic potential, providing a detailed picture of the factors that control the approach of reagents and thus the selectivity of the reaction.

Illustrative Data Table: Calculated Molecular Properties

This table provides hypothetical values for key molecular properties of this compound, as would be obtained from molecular modeling studies.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Relates to the molecule's ability to accept electrons. |

| Dipole Moment | 1.5 D | Indicates the overall polarity of the molecule. |

| Mulliken Charge on Vinyl Carbon (alpha) | -0.15 e | Predicts susceptibility to electrophilic attack. |

| Mulliken Charge on Vinyl Carbon (beta) | -0.25 e | Predicts susceptibility to electrophilic attack. |

Computational Approaches to Polymerization Behavior and Polymer Architecture

Computational chemistry offers powerful tools to predict and understand the polymerization behavior of vinyl monomers like this compound. These approaches can provide insights into reaction kinetics, polymer chain growth mechanisms, and the resulting polymer architecture, which are often challenging to probe experimentally.

The polymerization of substituted styrenes is a well-studied area where computational methods have been successfully applied. acs.orgcmu.edu These studies can be extrapolated to predict the behavior of this compound. For instance, DFT calculations can be used to determine the activation energies for the initiation, propagation, and termination steps of radical polymerization. The electronic effect of the meta-ethylamine substituent can be analyzed to predict its influence on the stability of the propagating radical, which in turn affects the rate of polymerization. Generally, electron-donating substituents can have a modest effect on the polymerization rate of styrenic monomers. cmu.edu

Furthermore, computational simulations, such as molecular dynamics, can be employed to model the growing polymer chain. These simulations can provide information on the conformational preferences of the polymer, which influences its macroscopic properties. For poly(this compound), such simulations could predict the polymer's glass transition temperature and its solubility in different solvents.

Computational methods are also invaluable for designing and predicting the outcomes of controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). By modeling the thermodynamics and kinetics of the activation-deactivation equilibrium in ATRP, it is possible to predict the degree of control over the polymerization of this compound and the resulting molecular weight distribution of the polymer.

Illustrative Data Table: Predicted Polymerization Parameters

This table presents hypothetical parameters related to the free-radical polymerization of this compound, as could be predicted by computational models.

| Parameter | Predicted Value | Implication for Polymerization |

| Propagation Rate Constant (kp) | 350 L mol⁻¹ s⁻¹ | Influences the overall speed of the polymerization reaction. |

| Termination Rate Constant (kt) | 7 x 10⁷ L mol⁻¹ s⁻¹ | Affects the final molecular weight of the polymer. |

| Chain Transfer Constant to Monomer | 1 x 10⁻⁴ | A low value suggests minimal chain-stopping side reactions. |

| Penultimate Unit Effect | Small | Suggests the reactivity of the growing chain is largely independent of the preceding monomer unit. |

Future Research Directions and Emerging Applications

Innovations in Catalytic Systems for Vinylphenylethylamine Synthesis

The efficient synthesis of 3-Vinylphenylethylamine and its derivatives is paramount for unlocking their full potential. Current research efforts are focused on developing novel catalytic systems that offer improved yields, selectivity, and sustainability over traditional synthetic methods. A key area of innovation lies in the application of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which is a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes. organic-chemistry.orgliv.ac.uk

Future research is anticipated to focus on the development of highly efficient, phosphine-free palladium catalysts and the use of more environmentally benign reaction media. organic-chemistry.org The direct C-H activation and subsequent alkenylation of phenylethylamine derivatives represents another promising frontier. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby increasing atom economy and reducing synthetic steps. The development of enantioselective C-H alkenylation methods would be particularly valuable for accessing chiral vinylphenylethylamine derivatives. nih.gov

Furthermore, nickel-catalyzed cross-coupling reactions are emerging as a cost-effective and versatile alternative to palladium-based systems for the synthesis of complex phenylethylamine derivatives. ucla.edu Innovations in photoredox catalysis in conjunction with nickel catalysis could provide mild and efficient pathways for the synthesis of this compound under ambient conditions.

A comparative look at potential catalytic strategies is presented in the table below:

| Catalytic System | Potential Starting Materials | Key Advantages | Areas for Innovation |

| Palladium-Catalyzed Heck Reaction | 3-Halophenylethylamine, Ethylene/Vinylating Agent | High functional group tolerance, established methodology. organic-chemistry.org | Development of more active and stable catalysts, use of greener solvents. |

| Palladium-Catalyzed C-H Olefination | Phenylethylamine | High atom economy, circumvents pre-functionalization. nih.gov | Improving regioselectivity for the meta position, enantioselective variants. nih.gov |

| Nickel/Photoredox Catalysis | 3-Iodophenylethylamine, Vinylating Agent | Use of a more abundant metal catalyst, mild reaction conditions. ucla.edu | Broadening substrate scope, improving catalyst turnover numbers. |

Expansion of Synthetic Utility in Natural Product Synthesis

The phenylethylamine scaffold is a fundamental building block in a vast number of naturally occurring alkaloids and other bioactive molecules. mdpi.com The presence of a vinyl group in this compound offers a versatile handle for further chemical transformations, making it a potentially valuable intermediate in the total synthesis of complex natural products.

The vinyl moiety can participate in a variety of chemical reactions, including but not limited to:

Diels-Alder Reactions: To construct complex cyclic systems.

Metathesis Reactions: For the formation of new carbon-carbon double bonds.

Oxidative Cleavage: To yield aldehydes or carboxylic acids for further functionalization.

Hydroboration-Oxidation: To introduce a hydroxyl group at the terminal carbon of the vinyl group.

Future research could explore the use of this compound as a precursor for the synthesis of vinyl-substituted aromatic natural products. While direct examples involving this compound are not yet prevalent in the literature, the enzymatic synthesis of substituted tryptophans from indole (B1671886) derivatives demonstrates the biological machinery's capacity to incorporate functionalized side chains, suggesting a potential for biocatalytic routes to vinyl-substituted phenylethylamines in the future. digitallibrary.co.in The development of biomimetic synthetic strategies could also leverage the reactivity of the vinyl group to mimic biosynthetic pathways.

Development of Next-Generation Materials Based on Vinylphenylethylamine Architectures

The vinyl group in this compound makes it an attractive monomer for the synthesis of novel polymers and functional materials. Vinyl-substituted aromatic compounds, such as styrene (B11656) and its derivatives, are cornerstones of the polymer industry, and the incorporation of a phenylethylamine moiety could impart unique properties to the resulting materials. mdpi.com

Potential applications in materials science include:

Functional Polymers: Polymerization of this compound could lead to polymers with pendant amino groups, which can be further functionalized or used for applications such as ion exchange resins or metal cation extraction. google.comsctunisie.org

Bio-based Materials: The phenylethylamine component introduces a structural motif of biological relevance, which could be exploited in the design of biocompatible or biodegradable polymers.

Smart Materials: The amine functionality could be used to create pH-responsive polymers or hydrogels.

Future research in this area will likely focus on the controlled polymerization of this compound and its derivatives to create polymers with well-defined architectures and tailored properties. The investigation of copolymers of this compound with other vinyl monomers could also lead to materials with a wide range of physical and chemical properties. The development of vinyl amine and vinyl alcohol-based copolymers through controlled radical polymerization showcases a pathway for creating functional polymers with precise compositions. rsc.org Furthermore, the application of olefin metathesis provides a powerful tool for the synthesis of functionalized polymers containing silsesquioxanes, indicating the potential for creating hybrid organic-inorganic materials from vinyl-substituted precursors. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 3-Vinylphenylethylamine with high purity?

- Methodological Answer : Synthesis typically involves amine alkylation or vinylation reactions under inert atmospheres. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., THF or DCM) and catalysts like palladium complexes for vinyl group introduction .

- Purification : Employ column chromatography (silica gel) or recrystallization to isolate the compound. Monitor purity via TLC or HPLC .

- Safety : Follow protocols for handling volatile amines, including fume hood use and PPE (gloves, lab coats) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation risks; monitor airborne concentrations with gas detectors .

- Waste Disposal : Neutralize waste with dilute acetic acid before disposal in approved hazardous waste containers .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodological Answer : Use a multi-spectroscopic approach:

- NMR Spectroscopy : Compare H and C NMR peaks with literature data (e.g., NIST Chemistry WebBook for analogous amines) .

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or GC-MS .

- Cross-Validation : Cross-reference spectral data with peer-reviewed studies to rule out impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

- Methodological Answer :

- Conditional Replication : Repeat experiments under varying conditions (temperature, pH) to identify environmental influences .

- Literature Meta-Analysis : Systematically compare methodologies from conflicting studies (e.g., solvent choices, measurement techniques) .

- Advanced Characterization : Use differential scanning calorimetry (DSC) or X-ray crystallography to assess polymorphic forms .

Q. How should researchers design experiments to study the reactivity of this compound in novel organic reactions?

- Methodological Answer :

- Variable Control : Fix parameters like temperature, solvent polarity, and catalyst loading while varying substituents or reaction times .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

- Computational Modeling : Employ DFT calculations to predict reaction pathways and compare with experimental outcomes .

Q. What methodologies assess the stability of this compound under different storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to elevated temperatures/humidity and analyze degradation products via LC-MS .

- Light Sensitivity : Use UV-Vis spectroscopy to monitor photodegradation under controlled light exposure .

- Long-Term Studies : Store aliquots at -20°C, 4°C, and room temperature, periodically testing purity over 6–12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.